molecular formula C31H28N4O5 B11436812 1-{2-[(2,4-dimethylphenyl)amino]-2-oxoethyl}-N-(furan-2-ylmethyl)-3-(4-methylphenyl)-2,4-dioxo-1,2,3,4-tetrahydroquinazoline-7-carboxamide

1-{2-[(2,4-dimethylphenyl)amino]-2-oxoethyl}-N-(furan-2-ylmethyl)-3-(4-methylphenyl)-2,4-dioxo-1,2,3,4-tetrahydroquinazoline-7-carboxamide

Cat. No.: B11436812
M. Wt: 536.6 g/mol
InChI Key: SALMBLVHGRXXBY-UHFFFAOYSA-N
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Description

1-{[(2,4-DIMETHYLPHENYL)CARBAMOYL]METHYL}-N-[(FURAN-2-YL)METHYL]-3-(4-METHYLPHENYL)-2,4-DIOXO-1,2,3,4-TETRAHYDROQUINAZOLINE-7-CARBOXAMIDE is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes multiple functional groups such as carbamoyl, furan, and quinazoline moieties.

Preparation Methods

The synthesis of 1-{[(2,4-DIMETHYLPHENYL)CARBAMOYL]METHYL}-N-[(FURAN-2-YL)METHYL]-3-(4-METHYLPHENYL)-2,4-DIOXO-1,2,3,4-TETRAHYDROQUINAZOLINE-7-CARBOXAMIDE involves several steps. One common synthetic route includes the following steps:

    Formation of Carbamoyl Intermediate: The reaction of 2,4-dimethylphenyl isocyanate with a suitable amine to form the carbamoyl intermediate.

    Coupling with Furan Derivative: The carbamoyl intermediate is then coupled with a furan derivative under specific conditions to form the desired product.

    Cyclization and Oxidation: The final steps involve cyclization and oxidation reactions to form the quinazoline ring and introduce the necessary functional groups.

Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of catalysts and specific reaction conditions to enhance the efficiency of the synthesis.

Chemical Reactions Analysis

1-{[(2,4-DIMETHYLPHENYL)CARBAMOYL]METHYL}-N-[(FURAN-2-YL)METHYL]-3-(4-METHYLPHENYL)-2,4-DIOXO-1,2,3,4-TETRAHYDROQUINAZOLINE-7-CARBOXAMIDE undergoes various chemical reactions, including:

    Oxidation: The compound can undergo oxidation reactions, particularly at the furan and quinazoline moieties, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can occur at the carbamoyl and quinazoline groups, resulting in the formation of reduced products.

Common reagents used in these reactions include oxidizing agents such as hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions.

Scientific Research Applications

1-{[(2,4-DIMETHYLPHENYL)CARBAMOYL]METHYL}-N-[(FURAN-2-YL)METHYL]-3-(4-METHYLPHENYL)-2,4-DIOXO-1,2,3,4-TETRAHYDROQUINAZOLINE-7-CARBOXAMIDE has several scientific research applications:

    Chemistry: The compound is used as a building block in organic synthesis, particularly in the synthesis of complex molecules with potential pharmaceutical applications.

    Biology: It is studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.

    Medicine: The compound is investigated for its potential therapeutic applications, particularly in the development of new drugs for various diseases.

    Industry: It is used in the development of new materials and as a precursor for the synthesis of other valuable compounds.

Mechanism of Action

The mechanism of action of 1-{[(2,4-DIMETHYLPHENYL)CARBAMOYL]METHYL}-N-[(FURAN-2-YL)METHYL]-3-(4-METHYLPHENYL)-2,4-DIOXO-1,2,3,4-TETRAHYDROQUINAZOLINE-7-CARBOXAMIDE involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

    Binding to Enzymes: Inhibiting or activating specific enzymes involved in various biological processes.

    Interacting with Receptors: Modulating the activity of specific receptors on the cell surface or within the cell.

    Affecting Signal Transduction Pathways: Influencing various signal transduction pathways, leading to changes in cellular functions and responses.

Comparison with Similar Compounds

1-{[(2,4-DIMETHYLPHENYL)CARBAMOYL]METHYL}-N-[(FURAN-2-YL)METHYL]-3-(4-METHYLPHENYL)-2,4-DIOXO-1,2,3,4-TETRAHYDROQUINAZOLINE-7-CARBOXAMIDE can be compared with other similar compounds, such as:

    Quinazoline Derivatives: Compounds with similar quinazoline structures but different substituents, which may have different biological activities and applications.

    Carbamoyl Derivatives: Compounds with similar carbamoyl groups but different core structures, which may have different chemical properties and reactivities.

    Furan Derivatives: Compounds with similar furan moieties but different functional groups, which may have different applications in chemistry and biology.

Properties

Molecular Formula

C31H28N4O5

Molecular Weight

536.6 g/mol

IUPAC Name

1-[2-(2,4-dimethylanilino)-2-oxoethyl]-N-(furan-2-ylmethyl)-3-(4-methylphenyl)-2,4-dioxoquinazoline-7-carboxamide

InChI

InChI=1S/C31H28N4O5/c1-19-6-10-23(11-7-19)35-30(38)25-12-9-22(29(37)32-17-24-5-4-14-40-24)16-27(25)34(31(35)39)18-28(36)33-26-13-8-20(2)15-21(26)3/h4-16H,17-18H2,1-3H3,(H,32,37)(H,33,36)

InChI Key

SALMBLVHGRXXBY-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)N2C(=O)C3=C(C=C(C=C3)C(=O)NCC4=CC=CO4)N(C2=O)CC(=O)NC5=C(C=C(C=C5)C)C

Origin of Product

United States

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